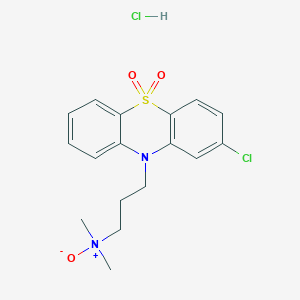
Chlorpromazine Sulfone N-Oxide Hydrochloride (Chlorpromazine N,S,S-Trioxide Hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorpromazine Sulfone N-Oxide Hydrochloride, also known as Chlorpromazine N,S,S-Trioxide Hydrochloride, is a derivative of chlorpromazine, a phenothiazine antipsychotic. This compound is primarily used in scientific research and pharmaceutical applications due to its unique chemical properties and potential therapeutic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chlorpromazine Sulfone N-Oxide Hydrochloride involves the oxidation of chlorpromazine. The process typically includes the use of strong oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent, often under reflux, to ensure complete oxidation of the sulfur atom to the sulfone and the nitrogen atom to the N-oxide .
Industrial Production Methods
Industrial production of Chlorpromazine Sulfone N-Oxide Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Chlorpromazine Sulfone N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation states.
Reduction: Reduction reactions can revert the compound to its original state or intermediate forms.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the side chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chlorpromazine Sulfone N-Oxide Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of phenothiazine derivatives.
Biology: Investigated for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Explored for its therapeutic potential in treating psychiatric disorders and other medical conditions.
Wirkmechanismus
The exact mechanism of action of Chlorpromazine Sulfone N-Oxide Hydrochloride is not fully understood. it is believed to act primarily as a dopamine receptor antagonist. It binds to and blocks dopamine receptors in the brain, particularly the D2 receptors, which reduces the activity of dopamine signaling pathways. This action is thought to contribute to its antipsychotic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: The parent compound, used as an antipsychotic medication.
Promethazine: Another phenothiazine derivative with antihistaminic and antiemetic properties.
Thioridazine: A phenothiazine antipsychotic similar to chlorpromazine but with different side effect profiles.
Uniqueness
Chlorpromazine Sulfone N-Oxide Hydrochloride is unique due to its specific oxidation state and the presence of both sulfone and N-oxide functional groups. These features confer distinct chemical and pharmacological properties, making it valuable for specialized research applications .
Eigenschaften
Molekularformel |
C17H20Cl2N2O3S |
|---|---|
Molekulargewicht |
403.3 g/mol |
IUPAC-Name |
3-(2-chloro-5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide;hydrochloride |
InChI |
InChI=1S/C17H19ClN2O3S.ClH/c1-20(2,21)11-5-10-19-14-6-3-4-7-16(14)24(22,23)17-9-8-13(18)12-15(17)19;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H |
InChI-Schlüssel |
WMBCIABXLCLUGN-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)Cl)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-({[(but-3-yn-1-yl)carbamoyl]methyl}amino)phenyl]-2H-1,2,3,4-tetrazole-5-carboxylic acid](/img/structure/B13446937.png)
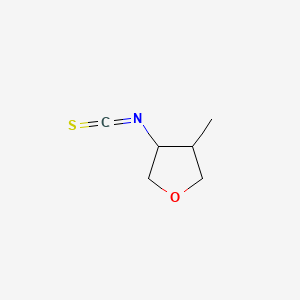
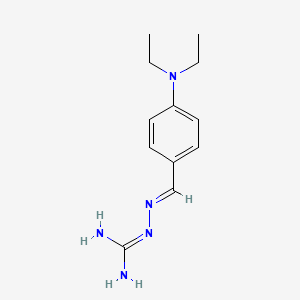
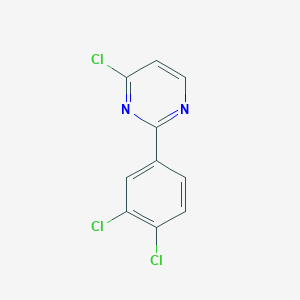
![Pyrimido[1,2-a]purin-10(1H)-one-13C3](/img/structure/B13446968.png)
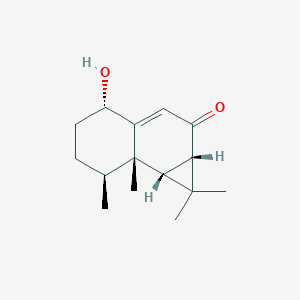
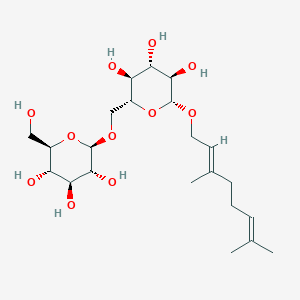
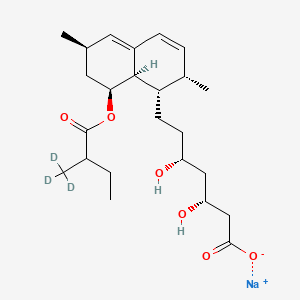
![2-[[3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-Beta-D-galactopyranosyl]oxy]acetic Acid](/img/structure/B13446987.png)

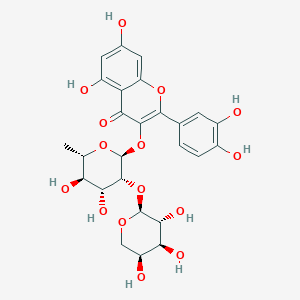

![5-Oxo-N-(3-((3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)phenyl)-1,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B13447015.png)
